

Atmospheric chemistry and degradation pathways of HCFC-142b

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Compound of Interest

Compound Name: 1-Chloro-1,1-difluoroethane

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Atmospheric Degradation of HCFC-142b: A Technical Overview

An In-depth Guide for Researchers and Scientists on the Atmospheric Chemistry and Degradation Pathways of **1-chloro-1,1-difluoroethane** (HCFC-142b)

Introduction

1-chloro-1,1-difluoroethane, commonly known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) with the chemical formula CH_3CClF_2 . It has been utilized as a refrigerant, a blowing agent for foam plastics, and a feedstock for the production of polyvinylidene fluoride (PVDF).^[1] As a member of the HCFC family, it was introduced as a transitional replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential (ODP). However, HCFC-142b still contributes to ozone depletion and is also a potent greenhouse gas.^[1] Consequently, its production and consumption have been phased out under the Montreal Protocol.^{[1][2]} Understanding the atmospheric chemistry of HCFC-142b is crucial for assessing its environmental impact and the fate of its degradation products. This technical guide provides a comprehensive overview of the atmospheric degradation pathways of HCFC-142b, supported by quantitative data and detailed experimental methodologies.

Atmospheric Lifetime and Environmental Impact

HCFC-142b has a significant atmospheric lifetime, estimated to be around 17 to 21 years.[\[1\]](#)[\[3\]](#) Its primary sink in the atmosphere is reaction with hydroxyl radicals (OH) in the troposphere.[\[3\]](#) Due to its extended lifetime, a fraction of emitted HCFC-142b can be transported to the stratosphere, where it can be destroyed by photolysis, though this is a minor loss process.[\[4\]](#) The environmental impact of HCFC-142b is characterized by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), as summarized in the table below.

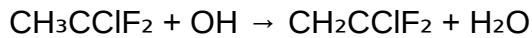
Parameter	Value	Reference
Chemical Formula	CH ₃ CClF ₂	[1]
Atmospheric Lifetime	17 - 21 years	[1] [3]
Ozone Depletion Potential (ODP)	~0.065 - 0.07	[1]
Global Warming Potential (100-year)	2300 - 5000	[1]

Tropospheric Degradation Pathway

The atmospheric degradation of HCFC-142b is predominantly initiated by the abstraction of a hydrogen atom by the hydroxyl radical (OH). This initial reaction is the rate-determining step for its removal from the troposphere.

Initiation Reaction with OH Radical

The reaction proceeds as follows:

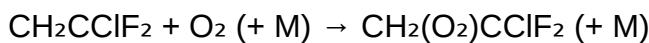


The rate of this reaction is temperature-dependent and has been the subject of several kinetic studies.

Temperature (K)	Rate Constant (k) (cm ³ molecule ⁻¹ s ⁻¹)	Experimental Technique	Reference
293	(2.6 ± 0.4) × 10 ⁻¹⁵	Laser Pulse Initiation / Long Path Absorption	[5]
270	Agrees with earlier higher flash energy studies	Flash Photolysis - Resonance Fluorescence	[6]

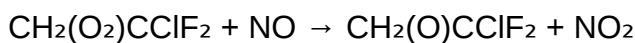
Formation and Fate of the Haloalkyl Radical (CH₂CClF₂)

The resulting haloalkyl radical, CH₂CClF₂, rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical, CH₂(O₂)CClF₂.



Peroxy Radical Chemistry

The fate of the peroxy radical is complex and can proceed via several pathways, primarily involving reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals (RO₂). In a typical NO_x-rich atmospheric environment, the reaction with NO is dominant.

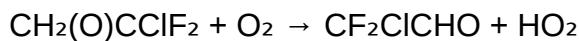


This reaction yields an alkoxy radical, CH₂(O)CClF₂.

Alkoxy Radical Decomposition

The subsequent reactions of the alkoxy radical determine the final degradation products. For HCFCs with a single chlorine atom, it is suggested that the chlorine is released "essentially instantaneously" following the initial OH attack, implying rapid decomposition of the subsequent radicals.[3] The alkoxy radical, CH₂(O)CClF₂, is expected to undergo decomposition. One plausible pathway involves the elimination of a chlorine atom.

A proposed major fate of the alkoxy radical is reaction with O₂ to form an aldehyde and a hydroperoxy radical.[5]

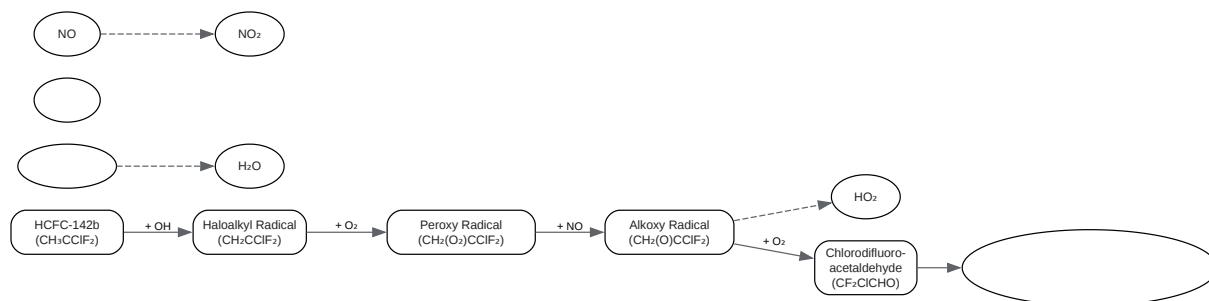


The rate coefficient for this reaction has been determined to be $(2.5 \pm 1.5) \times 10^{-15} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$.^[5] An upper limit for the unimolecular decomposition via C-C bond fission has also been estimated to be $\leq 1.5 \times 10^3 \text{ s}^{-1}$.^[5]

Final Degradation Products

Based on experimental studies, the primary carbonyl product of HCFC-142b oxidation in the troposphere is chlorodifluoroacetaldehyde (CF₂C(=O)CH₂).^[5] Further degradation of this aldehyde is expected. Additionally, the formation of mixed fluorochloroacetic acids has been suggested as a potential outcome of HCFC-142b degradation.^[7]

The overall degradation can be summarized in the following logical flow:



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Tropospheric degradation pathway of HCFC-142b.

Experimental Protocols

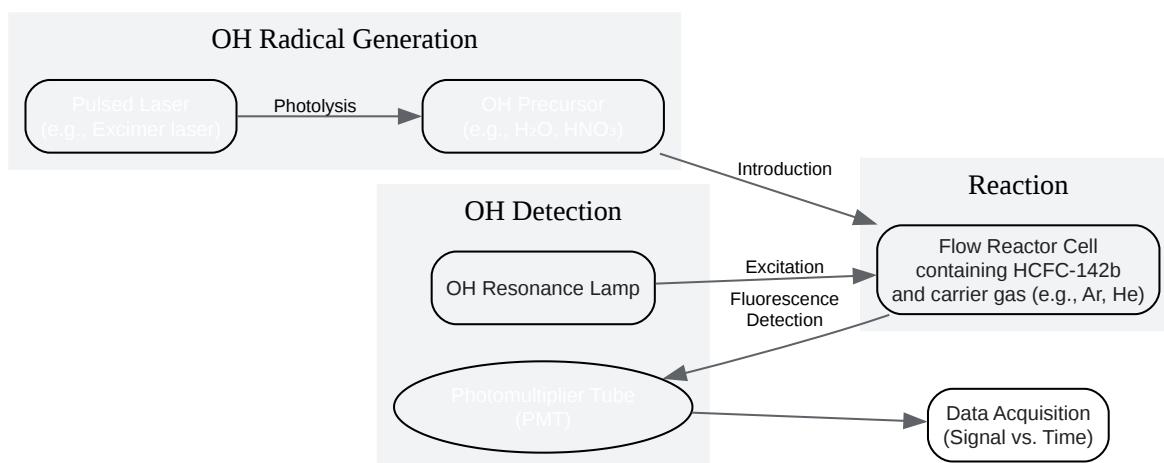
The kinetic and mechanistic data for the atmospheric degradation of HCFC-142b have been primarily obtained through two key experimental techniques: flash photolysis-resonance

fluorescence and smog chamber studies.

Flash Photolysis-Resonance Fluorescence (FP-RF)

This technique is used to measure the absolute rate constants for the reaction of OH radicals with HCFC-142b.

Experimental Workflow:



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Workflow for Flash Photolysis-Resonance Fluorescence.

Methodology:

- OH Radical Generation: A pulse of UV light from a laser (e.g., an excimer laser) photolyzes a precursor molecule (e.g., H₂O or HNO₃) in a flow reactor to produce OH radicals.
- Reaction: The generated OH radicals react with a known excess concentration of HCFC-142b in a carrier gas (e.g., Argon or Helium).
- Detection: The concentration of OH radicals is monitored over time using resonance fluorescence. A resonance lamp excites the OH radicals, and the resulting fluorescence is

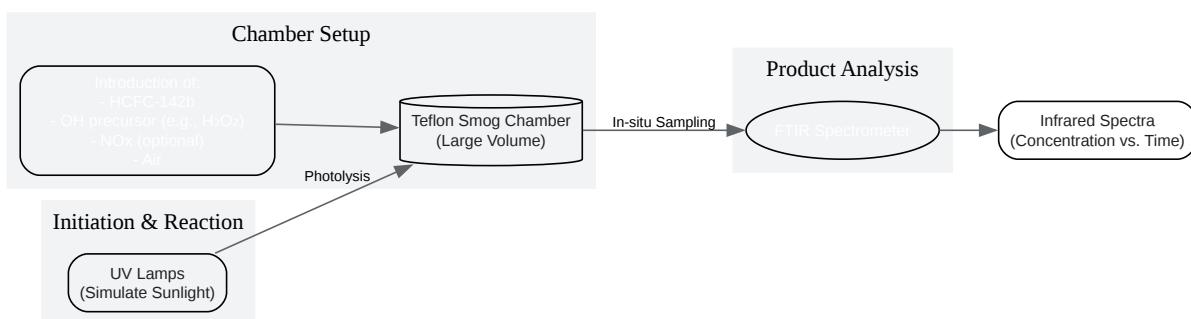
detected by a photomultiplier tube (PMT).

- Data Analysis: The decay of the fluorescence signal is proportional to the concentration of OH radicals. By measuring the pseudo-first-order decay rate at different HCFC-142b concentrations, the bimolecular rate constant for the reaction can be determined.

Smog Chamber-FTIR Spectroscopy

Smog chamber studies are employed to identify and quantify the stable end products of the atmospheric degradation of HCFC-142b.

Experimental Workflow:



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Workflow for Smog Chamber-FTIR Spectroscopy.

Methodology:

- Chamber Preparation: A large-volume (typically hundreds to thousands of liters) smog chamber made of inert material (e.g., Teflon) is filled with purified air.
- Reactant Introduction: Known concentrations of HCFC-142b, an OH radical precursor (e.g., hydrogen peroxide, H₂O₂), and optionally NOx are introduced into the chamber.

- Reaction Initiation: The mixture is irradiated with UV lamps that simulate the solar spectrum, initiating the photolysis of the OH precursor and the subsequent oxidation of HCFC-142b.
- Product Monitoring: The concentrations of the reactants and products are monitored over time using in-situ Fourier Transform Infrared (FTIR) spectroscopy. The characteristic infrared absorption spectra of the different species allow for their identification and quantification.
- Data Analysis: By analyzing the temporal evolution of the reactant and product concentrations, product yields and branching ratios for different reaction pathways can be determined.

Conclusion

The atmospheric degradation of HCFC-142b is primarily driven by its reaction with the hydroxyl radical in the troposphere. This process leads to the formation of a series of reactive intermediates, ultimately resulting in the formation of stable oxidation products, with chlorodifluoroacetaldehyde being a major identified product. While the initial steps of the degradation mechanism are well-established, further research is needed to fully elucidate the complete reaction pathways and to accurately quantify the yields of all final degradation products. The experimental techniques of flash photolysis-resonance fluorescence and smog chamber-FTIR spectroscopy are essential tools in these investigations, providing the kinetic and mechanistic data necessary to assess the full environmental impact of HCFC-142b and its degradation products.

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